molecular formula C6H12ClNO4 B562707 (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt CAS No. 910548-22-0

(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt

Cat. No.: B562707
CAS No.: 910548-22-0
M. Wt: 197.615
InChI Key: IJUHLZXMNQGWBG-WINKWTMZSA-N
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Description

(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt is a chiral amino acid derivative It is a stereoisomer of glutamic acid, featuring a methyl group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt typically involves asymmetric synthesis techniques. One common method includes the Michael addition reactions of a nickel (II) complex of chiral glycine-Schiff base . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl group, using reagents like sodium hydroxide or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating biochemical pathways and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (2S,3S)-3-Methylglutamine: Another chiral amino acid derivative with similar structural features.

    (2S,3S,4R)-3,4-Dimethylglutamine: A related compound with an additional methyl group.

    (2S,3S,4R)-3,4-Dimethylpyroglutamine: A cyclic derivative with unique properties.

Uniqueness: (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt is unique due to its specific stereochemistry and the presence of a methyl group at the third carbon position. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUHLZXMNQGWBG-WINKWTMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858045
Record name (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910548-22-0
Record name (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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